9-(2-Methylprop-1-EN-1-YL)phenanthrene
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Overview
Description
9-(2-Methylprop-1-EN-1-YL)phenanthrene is a chemical compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) It is characterized by a phenanthrene backbone with a 2-methylprop-1-en-1-yl substituent at the 9th position
Preparation Methods
The synthesis of 9-(2-Methylprop-1-EN-1-YL)phenanthrene typically involves the alkylation of phenanthrene. One common method is the Friedel-Crafts alkylation, where phenanthrene reacts with 2-methylprop-1-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. Industrial production methods may involve similar alkylation processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
9-(2-Methylprop-1-EN-1-YL)phenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenanthrenequinone derivatives using oxidizing agents like chromic acid.
Reduction: Reduction reactions can convert it to 9,10-dihydrophenanthrene using hydrogen gas and a catalyst such as Raney nickel.
Scientific Research Applications
9-(2-Methylprop-1-EN-1-YL)phenanthrene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of PAH behavior.
Biology: Its interactions with biological systems are studied to understand the effects of PAHs on living organisms.
Medicine: Research is conducted on its potential use in drug development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism of action of 9-(2-Methylprop-1-EN-1-YL)phenanthrene involves its interaction with molecular targets such as enzymes and receptors. Its effects are mediated through pathways that involve the activation or inhibition of these targets, leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
9-(2-Methylprop-1-EN-1-YL)phenanthrene can be compared with other similar compounds such as:
Phenanthrene: The parent compound, which lacks the 2-methylprop-1-en-1-yl substituent.
Isobutylene: A simpler alkene with a similar substituent structure but without the aromatic backbone.
2-Methyl-1-phenylpropene: Another compound with a similar alkyl group but different overall structure.
These comparisons highlight the unique properties of this compound, particularly its aromatic stability and reactivity.
Properties
CAS No. |
66004-27-1 |
---|---|
Molecular Formula |
C18H16 |
Molecular Weight |
232.3 g/mol |
IUPAC Name |
9-(2-methylprop-1-enyl)phenanthrene |
InChI |
InChI=1S/C18H16/c1-13(2)11-15-12-14-7-3-4-8-16(14)18-10-6-5-9-17(15)18/h3-12H,1-2H3 |
InChI Key |
VOHAJFDUKVUYLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC2=CC=CC=C2C3=CC=CC=C31)C |
Origin of Product |
United States |
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